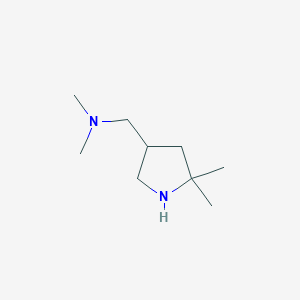

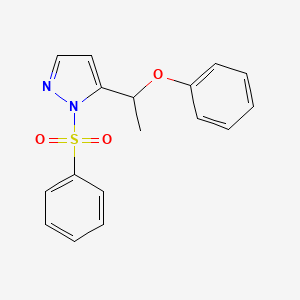

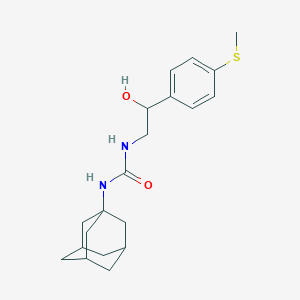

![molecular formula C18H17N3O2 B2997270 Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1797885-19-8](/img/structure/B2997270.png)

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a yellow solid .

Synthesis Analysis

The synthesis of Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The synthesis of similar compounds has been achieved using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (300 MHz, CDCl3) shows a triplet-quartet pattern at δ 1.35 and 4.32 . High-resolution mass spectrometry (HRMS) analyses can be carried out using an Agilent Q-TOF-Mass Spectrometer 6540-UHD in the ESI techniques at 70 eV .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs, have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 161–163 ºC . More detailed physical and chemical properties can be obtained through further experimental analysis.Aplicaciones Científicas De Investigación

Antibacterial Research

Pyrazolo[1,5-a]pyrimidines have been investigated for their antibacterial activities against a variety of bacteria, including both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) strains. The compound could potentially be explored for its efficacy in this field .

Synthetic Chemistry

These compounds serve as key intermediates in synthetic chemistry, allowing for the preparation of novel disubstituted derivatives via sequential site-selective cross-coupling reactions. This can lead to the creation of new molecules with potential applications in various fields .

Structural Modifications

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at multiple positions on the ring system. This adaptability can be utilized in drug design and development to optimize pharmacological properties .

Pharmaceutical Interest

Pyrazolo[1,5-a]pyrimidines are purine analogues with properties as antimetabolites in purine biochemical reactions. They have attracted pharmaceutical interest due to their antitrypanosomal activity and potential therapeutic applications .

Mecanismo De Acción

Target of Action

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been shown to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological activities .

Mode of Action

Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various targets, leading to changes in cellular processes . They have been reported to exhibit activities such as HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, and KDR kinase inhibition .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are involved in various biochemical pathways due to their antimetabolite properties . They can interfere with purine biochemical reactions, affecting the synthesis of DNA and RNA . This interference can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The presence of fluorine atoms or fluoroalkyl groups in similar compounds has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties can enhance the bioavailability of the compound.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, antimicrobial, and antianxiety activities . They have also been used as agents for the treatment of sleep disorders and as oncological agents .

Action Environment

The synthesis of similar compounds has been reported to be influenced by the reaction conditions, including the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedure .

Propiedades

IUPAC Name |

ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-18(22)16-10-14(13-8-9-13)19-17-11-15(20-21(16)17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIVJORLLBGFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

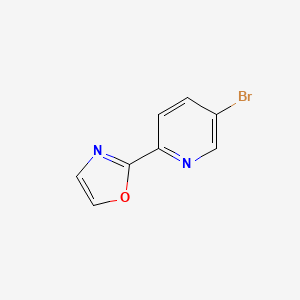

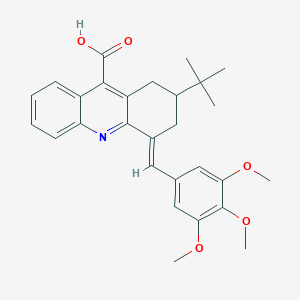

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

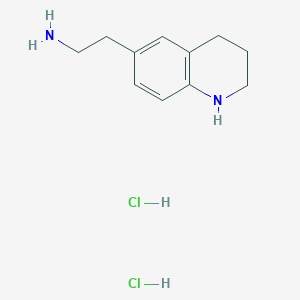

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)

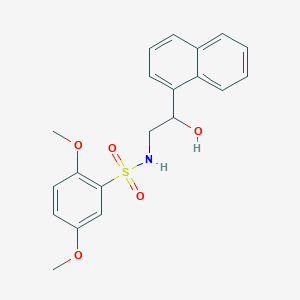

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)

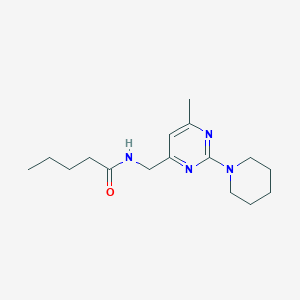

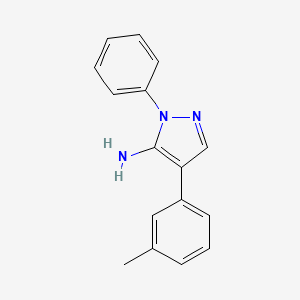

![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)